Product packaging for Fmoc-Phe(4-NH2)-OH(Cat. No.:CAS No. 95753-56-3)

Fmoc-Phe(4-NH2)-OH

Cat. No.: B557393
CAS No.: 95753-56-3
M. Wt: 402.4 g/mol
InChI Key: VALNSJHHRPSUDO-QFIPXVFZSA-N
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Description

Contextualization within Non-Canonical Amino Acid Chemistry

Naturally occurring proteins are constructed from a set of twenty standard, or canonical, amino acids. However, the field of chemical biology often seeks to create proteins and peptides with novel functions, and this is achieved through the incorporation of non-canonical amino acids (NCAAs). These synthetic amino acids introduce new chemical functionalities, allowing for the creation of peptides with enhanced stability, unique structural features, or the ability to act as probes to study biological processes. iris-biotech.deacs.org

Fmoc-4-Amino-L-phenylalanine is a prime example of an NCAA. Its unique structure, particularly the additional amino group, allows for the creation of peptides with altered properties that can be used in a variety of research and therapeutic applications. chemimpex.combiosynth.com For instance, the para-amino group can be used as a chemical handle for attaching other molecules, such as fluorescent dyes or drugs, a process known as bioconjugation. chemimpex.comchemimpex.com This has significant implications for creating targeted drug delivery systems and advanced diagnostic tools. chemimpex.com

Significance of the Fmoc Protecting Group in Peptide Chemistry

The synthesis of peptides is a stepwise process that involves adding one amino acid at a time to a growing chain. A significant challenge in this process is preventing unwanted side reactions at the reactive amino group of each amino acid. iris-biotech.de To address this, a "protecting group" is temporarily attached to the amino group, blocking its reactivity until it is time for the next amino acid to be added. iris-biotech.de

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in a popular method called solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com The major advantage of the Fmoc group is that it is stable under most conditions used in peptide synthesis but can be easily and cleanly removed by a mild base, such as piperidine (B6355638). wikipedia.orgchempep.com This is known as an "orthogonal" protection strategy, meaning that the Fmoc group can be removed without disturbing other protecting groups on the amino acid side chains. iris-biotech.denih.gov This selective removal is crucial for the efficient and high-yield synthesis of complex peptides. The use of Fmoc chemistry is considered a milder approach compared to older methods, making it suitable for the synthesis of delicate and modified peptides. altabioscience.comnih.gov

Rationale for the para-Amino Substitution in L-Phenylalanine Scaffolds

The strategic placement of an amino group at the para position (the position directly opposite the side chain's attachment point to the amino acid backbone) of the L-phenylalanine ring is a key feature of Fmoc-4-Amino-L-phenylalanine. biosynth.com This substitution transforms the otherwise non-polar and inert phenyl ring into a chemically versatile functional group. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O4 B557393 Fmoc-Phe(4-NH2)-OH CAS No. 95753-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427200
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-56-3
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-L-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemoenzymatic Approaches for Fmoc 4 Amino L Phenylalanine and Its Derivatives

Classical Organic Synthesis Routes

The classical synthesis of Fmoc-4-Amino-L-phenylalanine typically involves a multi-step process starting from a suitable precursor. The key transformations are the introduction of the amino group at the para position of the phenyl ring and the subsequent protection of the α-amino group with the Fmoc moiety.

Strategies for Introducing the para-Amino Group

The introduction of the para-amino group onto the phenylalanine scaffold is a critical step. A common strategy involves the nitration of L-phenylalanine, followed by reduction of the resulting nitro group. For instance, nitration of 4-fluorobenzaldehyde (B137897) with nitric acid and sulfuric acid yields 4-fluoro-3-nitrobenzaldehyde. tandfonline.com Subsequent reduction and further chemical transformations can lead to the desired 4-aminophenylalanine structure.

Another approach starts with L-tyrosine, where the para-hydroxyl group is converted to a leaving group, such as a triflate, which can then be displaced by an amino-group equivalent. Alternatively, palladium-catalyzed cross-coupling reactions using protected 4-iodo-L-phenylalanine derivatives and an ammonia (B1221849) surrogate can be employed to install the amino group. researchgate.net

Biosynthetic approaches are also emerging. Engineered Escherichia coli strains have been developed to produce 4-Amino-L-phenylalanine (also known as L-PAPA) from glycerol (B35011) or glucose. nih.govd-nb.info These methods utilize enzymes from various microorganisms, such as a 4-amino-4-deoxychorismate synthase, mutase, and dehydrogenase, to create a synthetic pathway from the central metabolite chorismate to 4-APhe. d-nb.info

Fmoc Protection Techniques: α-Amino Group

Once 4-Amino-L-phenylalanine is obtained, the α-amino group must be selectively protected with the Fmoc group. This is typically achieved by reacting the amino acid with an activated Fmoc reagent.

A standard method for Fmoc protection involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. nih.gov The reaction is often carried out in a solvent like anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with a base such as sodium carbonate or N-methylmorpholine. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. However, this method can sometimes lead to the formation of impurities, such as Fmoc-dipeptides, through a Lossen-type rearrangement if Fmoc-N-hydroxysuccinimide is used or unwanted carboxyl activation with Fmoc-Cl. nih.gov

Parameter Condition Reference
Reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl) nih.gov
Solvent Dimethylformamide (DMF) or Dichloromethane (DCM)
Base Sodium Carbonate (Na₂CO₃) or N-methylmorpholine (NMM)
Temperature 0–4 °C, then warm to room temperature

This interactive table summarizes typical conditions for base-mediated Fmoc-Cl coupling.

To improve the efficiency and purity of the Fmoc protection step, a silylation-assisted method has been developed. google.comgoogle.com This technique involves pre-treating the amino acid with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), before the addition of the Fmoc reagent. google.com This in-situ protection of the carboxylic acid group as a silyl (B83357) ester prevents the formation of Fmoc-oligomer impurities. nih.gov This patented method offers mild reaction conditions and typically results in high yields (>90%) and excellent chemical and optical purity. google.comgoogle.com

Silylating Agent Description Reference
N,O-bis(trimethylsilyl)acetamide (BSA) A common silylating agent used to protect the carboxylic acid. google.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Another effective silylating agent for this method. google.com
Chlorotrimethylsilane Proposed to protect the carboxylic acid and prevent oligomerization. nih.gov

This interactive table lists silylating agents used in advanced Fmoc protection.

Stereoselective Synthesis and Enantiomeric Purity

Maintaining the L-configuration of the chiral center is paramount during the synthesis. The use of urethane-type protecting groups like Fmoc inherently suppresses racemization during the activation and coupling steps of peptide synthesis. nih.gov However, the choice of coupling reagents and reaction conditions is critical. For instance, base-mediated activation methods can increase the risk of racemization for certain amino acids. nih.govresearchgate.net

Methods like Schöllkopf's bislactim ether method have been used for the asymmetric synthesis of phenylalanine analogs, ensuring high stereoselectivity. tandfonline.com The enantiomeric purity of the final product is typically verified using chiral high-performance liquid chromatography (HPLC). chemimpex.com For Fmoc-4-Amino-L-phenylalanine, a specific optical rotation is expected, confirming its stereochemical integrity. chemimpex.comchemimpex.com

Advanced Synthetic Strategies for Fmoc-4-Amino-L-phenylalanine Analogues

The synthesis of analogues of Fmoc-4-Amino-L-phenylalanine allows for the introduction of various functionalities to modulate the properties of peptides. For example, the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved for use as a photoactive probe. tandfonline.com This synthesis involved the alkylation of a bislactim ether with a substituted benzyl (B1604629) bromide. tandfonline.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, provide a powerful tool for creating analogues. For instance, a Schiff base Ni(II) complex of 4-bromo-L-phenylalanine can be used as a synthon to generate new carbon-carbon bonds in the side chain with high optical purity. rsc.org Similarly, palladium-catalyzed reactions are used to synthesize derivatives like 4-borono-L-phenylalanine from 4-iodo-L-phenylalanine precursors. researchgate.net These advanced strategies expand the chemical space accessible from the 4-aminophenylalanine scaffold, enabling the creation of peptides with novel properties.

Derivatives with Modified para-Substituents

The versatility of Fmoc-4-Amino-L-phenylalanine is significantly expanded through the synthesis of derivatives with various substituents at the para-position of the phenyl ring. These modifications are instrumental in modulating the properties of peptides, such as stability, conformation, and biological activity.

Phenoxy: The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine typically begins with a Boc-protected 4-hydroxy-L-phenylalanine. researchgate.net The phenoxy group is introduced via a nucleophilic substitution reaction. researchgate.net Following the successful substitution, the Boc protecting group is removed, and the amino group is subsequently protected with an Fmoc group using reagents like Fmoc-Cl or Fmoc-OSu. researchgate.net This derivative is valuable for introducing steric bulk and aromatic interactions in peptide design. researchgate.net

Acetylamino: Fmoc-4-(acetylamino)-L-phenylalanine is another important derivative utilized in peptide synthesis. d-nb.infoacs.org The acetylamino group enhances the solubility and stability of the resulting peptides. d-nb.info It serves as a key building block in the development of peptide-based therapeutics and facilitates bioconjugation processes. d-nb.info

Fluoro: Fluorinated phenylalanine analogs, such as Fmoc-4-fluoro-L-phenylalanine, are of considerable interest due to the unique properties conferred by the fluorine atom, including altered acidity, hydrophobicity, and bioavailability. frontiersin.org Synthetic routes to these compounds can involve the direct fluorination of phenylalanine precursors or the use of fluorinated building blocks. frontiersin.orgbeilstein-journals.org For instance, radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been synthesized for use in positron emission tomography (PET). frontiersin.orgresearchgate.net

Iodo: Fmoc-4-iodo-L-phenylalanine is a crucial intermediate for further chemical modifications, such as cross-coupling reactions. google.comthieme-connect.comtum.de The iodine atom provides a reactive handle for introducing a wide array of functional groups. google.com This derivative is synthesized from 4-iodo-L-phenylalanine and is widely used in SPPS. thieme-connect.comgoogle.comcapes.gov.br

Phosphono: Non-hydrolyzable phosphotyrosine mimetics are essential for studying signaling pathways. A key example is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine. A robust synthesis involves the protection of the carboxylic acid of N-Fmoc-L-4-iodophenylalanine as a 2-trimethylsilylethanol (TMSE) ester, followed by a copper-promoted coupling with a phosphonodifluoromethyl reagent. nih.gov The diethyl phosphonate (B1237965) intermediate can be deprotected to yield the final phosphonic acid building block. researchgate.net

Table 1: Selected para-Substituted Fmoc-4-Amino-L-phenylalanine Derivatives

Para-Substituent Derivative Name Key Synthetic Feature Reference
Phenoxy Fmoc-4-(phenoxy)-L-phenylalanine Nucleophilic substitution on 4-hydroxy-L-phenylalanine researchgate.net
Acetylamino Fmoc-4-(acetylamino)-L-phenylalanine Acetylation of the para-amino group d-nb.info
Fluoro Fmoc-4-fluoro-L-phenylalanine Use of fluorinated precursors frontiersin.orgbeilstein-journals.org
Iodo Fmoc-4-iodo-L-phenylalanine Iodination of the phenyl ring google.comthieme-connect.com
Phosphono (difluoromethyl) N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine Copper-promoted phosphonodifluoromethylation researchgate.netnih.gov

Incorporation of Clickable Moieties for Bioconjugation

The introduction of "clickable" functional groups, such as terminal alkynes or azides, into amino acid side chains is a powerful strategy for bioconjugation. These groups allow for the efficient and specific attachment of reporter molecules like fluorophores or biotin (B1667282) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

A notable example is the synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), which contains both a photoreactive benzophenone (B1666685) group and a terminal alkyne. The synthesis of its Fmoc-protected version was achieved in a multi-step sequence starting from 3-(4-bromophenyl)-1-propanol. This bifunctional amino acid enables the construction of photoaffinity probes where a single amino acid substitution introduces both the photoreactive and the reporter-tagging functionalities. The synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, another photoactive analog, has been accomplished via Schöllkopf's alkylation method.

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods, offering a green and efficient alternative for producing amino acid analogues. d-nb.infofrontiersin.org Proteases, such as proteinase K, papain, and bromelain, have been utilized for the synthesis of oligo(L-phenylalanine) and its derivatives. frontiersin.org These enzymes can catalyze peptide bond formation in a controlled manner. frontiersin.org For instance, proteinase K has been shown to mediate the synthesis of oligo(L-phenylalanine). frontiersin.org

Phenylalanine ammonia lyases (PALs) are another class of enzymes used for the synthesis of L-phenylalanine derivatives. researchgate.net They catalyze the amination of various cinnamic acid derivatives, providing access to a range of phenylalanine analogues with different substituents on the phenyl ring. researchgate.net While the direct chemoenzymatic synthesis of Fmoc-4-Amino-L-phenylalanine itself is not extensively documented, these enzymatic approaches highlight the potential for developing more sustainable routes to its analogues. For example, enzymatic hydrolysis is a key step in the resolution of fluorinated phenylalanine derivatives. google.com

Purification and Spectroscopic Characterization Methods

Ensuring the high purity and verifying the chemical structure of Fmoc-4-Amino-L-phenylalanine and its derivatives are paramount for their successful application in peptide synthesis. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for assessing the purity of Fmoc-protected amino acids. nih.gov Purity levels are typically expected to be ≥97% or higher for use in SPPS. The method often employs a C18 column with a gradient elution system, commonly using a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). researchgate.netfrontiersin.org The strong UV absorbance of the Fmoc group facilitates sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Fmoc-4-Amino-L-phenylalanine and its derivatives.

¹H NMR: Proton NMR spectra provide detailed information about the chemical environment of all protons in the molecule. Characteristic signals confirm the presence of the Fmoc group (typically in the range of 7.2-7.8 ppm), the aromatic protons of the phenylalanine side chain, and the α- and β-protons of the amino acid backbone.

These NMR techniques are crucial for verifying the correct installation of the Fmoc group and any modifications on the phenyl ring. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, providing definitive confirmation of their identity.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to obtain highly accurate mass measurements, which can confirm the elemental composition of the molecule. researchgate.net

MALDI-TOF: This technique is particularly useful for analyzing peptides incorporating these amino acids. nih.gov

MS data, in conjunction with NMR and HPLC, provides a comprehensive characterization of the synthesized Fmoc-amino acid derivatives. researchgate.net

Table 2: Spectroscopic and Chromatographic Data for Fmoc-4-Amino-L-phenylalanine

Technique Purpose Typical Observation Reference
HPLC Purity Assessment Purity ≥97-98% on RP-C18 column
¹H NMR Structural Elucidation Characteristic signals for Fmoc and amino acid protons
¹³C NMR Structural Elucidation Confirms carbon framework
Mass Spectrometry Molecular Weight Confirmation Accurate mass corresponding to the molecular formula researchgate.net

Applications in Advanced Peptide Synthesis and Biomolecular Engineering

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-Amino-L-phenylalanine is a key component in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.comchemimpex.com Its utility in this methodology stems from its compatibility with standard procedures and its ability to facilitate the creation of complex peptide structures. chemimpex.com

Compatibility with Fmoc-based SPPS Protocols

The Fmoc protecting group is fundamental to one of the most widely used strategies in SPPS. nih.gov This group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, to allow for the sequential addition of amino acids to the growing peptide chain. peptide.com Fmoc-4-Amino-L-phenylalanine is fully compatible with these standard Fmoc SPPS protocols. nih.govbiosynth.com The Fmoc group on its α-amino position ensures that it can be incorporated into a peptide sequence in the same manner as any other standard Fmoc-protected amino acid. chemimpex.comnih.gov This compatibility streamlines the synthesis process, as no special modifications to established protocols are necessary for its use. chemimpex.comsigmaaldrich-jp.com

Impact on Coupling Efficiency and Peptide Elongation

The efficiency of the coupling reaction, where the carboxyl group of an incoming amino acid is joined to the free amino group of the resin-bound peptide, is critical for the success of SPPS. While the incorporation of modified amino acids can sometimes present challenges, Fmoc-4-Amino-L-phenylalanine generally exhibits good coupling efficiency. chemimpex.comkilobio.com However, factors such as steric hindrance from the growing peptide chain can occasionally impact the reaction rate. To mitigate this, researchers can employ stronger coupling reagents or extend the reaction times to ensure complete incorporation of the amino acid and successful peptide elongation.

Synthesis of Complex Peptide Sequences

The true value of Fmoc-4-Amino-L-phenylalanine in SPPS lies in its ability to facilitate the synthesis of complex and functionally diverse peptide sequences. chemimpex.com The para-amino group on the phenyl ring serves as a versatile handle for post-synthesis modifications, allowing for the creation of peptides with tailored properties. This enables the construction of intricate architectures, including branched and cyclic peptides, which are often sought after for their enhanced biological activity and stability. chemimpex.comiris-biotech.desigmaaldrich.com The ability to introduce specific functionalities at a defined position within the peptide sequence is a significant advantage in designing novel peptide-based molecules. chemimpex.comiris-biotech.desigmaaldrich.com

Design and Synthesis of Peptide-Based Bioconjugates

The strategic incorporation of Fmoc-4-Amino-L-phenylalanine into peptide sequences opens up a vast array of possibilities for the design and synthesis of peptide-based bioconjugates. chemimpex.comchemimpex.com These are hybrid molecules where a peptide is linked to another moiety, such as a drug, a labeling agent, or a larger biomolecule, to create a construct with novel or enhanced properties. chemimpex.com

Strategies for Site-Specific Functionalization via the para-Amino Group

The primary amino group at the para position of the phenylalanine residue is the key to the site-specific functionalization of peptides containing this amino acid. While the α-amino group is involved in forming the peptide backbone, this side-chain amino group remains available for chemical modification. A common strategy involves protecting the para-amino group with an orthogonal protecting group, such as the tert-butyloxycarbonyl (Boc) group, during SPPS. chemimpex.com This Boc group is stable to the mild basic conditions used to remove the Fmoc group but can be selectively cleaved under acidic conditions. chemimpex.com This orthogonal protection scheme allows for the specific deprotection and subsequent modification of the para-amino group either while the peptide is still attached to the solid support or after it has been cleaved. This targeted approach ensures that the desired modification occurs only at the intended site, preserving the integrity and function of the rest of the peptide.

Development of Peptide-Drug Conjugates (PDCs)

A particularly impactful application of this site-specific functionalization is in the development of Peptide-Drug Conjugates (PDCs). chemimpex.comkilobio.com PDCs are a class of targeted therapeutics that utilize a peptide to deliver a cytotoxic drug specifically to diseased cells, such as cancer cells. chemimpex.comnih.gov The para-amino group of a 4-Amino-L-phenylalanine residue incorporated into the peptide sequence provides a convenient attachment point for the drug molecule. chemimpex.comnih.gov This conjugation can be achieved through various chemical ligation strategies, resulting in a stable linkage between the peptide and the drug. chemimpex.com The ability to precisely control the site of drug attachment is crucial for optimizing the efficacy and minimizing the off-target toxicity of the PDC. iris-biotech.de

Peptide-Probe Conjugates for Imaging and Diagnostics

The para-amino group on the phenyl ring of Fmoc-4-Amino-L-phenylalanine provides a versatile chemical handle for the synthesis of peptide-probe conjugates. This functionality allows for the covalent attachment of various reporter molecules, such as fluorophores and chelating agents for radiolabeling, enabling applications in molecular imaging and diagnostics. chemimpex.comchemimpex.combiosynth.com

The incorporation of 4-amino-L-phenylalanine into a peptide sequence allows for post-synthetic modification. For example, the amino group can be reacted with fluorophores to create fluorescently labeled peptides. acs.org These probes are instrumental in studying peptide-membrane interactions and developing biosensors. acs.orgrsc.org Research has demonstrated the synthesis of fluorogenic peptides by replacing a non-natural amino acid in a selected peptide with a derivative of 4-amino-L-phenylalanine modified with dyes like Dansyl or 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN). acs.org In one study, this replacement enhanced the fluorescence intensity by over 100-fold in the presence of the target protein, calmodulin. acs.org

Furthermore, the amino group can be converted into other reactive functionalities. A notable application is its conversion to a diazonium salt, which can then be used in labeling experiments or to form azo-bonded conjugates. researchgate.netnih.gov This method has been used to create peptide analogues for affinity-driven labeling of receptors on living cells. nih.gov Fmoc-4-amino-L-phenylalanine has also been described as a component in devices for detecting epithelial cells and diagnosing tumors, where it can be functionalized as a fluorescent probe. biosynth.com

Another significant application is in photoaffinity labeling, a powerful technique for identifying and studying ligand-receptor interactions. nih.gov By incorporating 4-amino-L-phenylalanine, a photoreactive group can be introduced into a peptide sequence. For instance, analogues of the peptide hormone angiotensin II have been synthesized with 4-aminophenylalanine, which can be further modified to create photoaffinity labels for receptor isolation and characterization. nih.gov

Table 1: Examples of Peptide-Probes Derived from 4-Amino-L-phenylalanine

Probe TypeModification of 4-Amino GroupApplicationReference(s)
Fluorescent Probe Conjugation with Dansyl, 4-DMN, NBDBiosensing, studying protein-protein interactions acs.org
Affinity Labeling Probe Conversion to aryl diazonium saltCovalent labeling of peptide receptors on living cells nih.gov
Radioiodination Precursor Diazotization followed by substitution with iodideSite-selective radioiodination of peptides researchgate.net
Photoaffinity Label Precursor for L-4'-azidophenylalanineIdentifying and studying ligand-receptor interactions nih.gov

Engineering of Biologically Active Peptides and Protein Mimetics

Fmoc-4-amino-L-phenylalanine is a key non-canonical amino acid (ncAA) used in the engineering of peptides and proteins with novel or enhanced biological properties. chemimpex.comchemimpex.com Its incorporation can confer desirable attributes such as increased stability, altered receptor affinity, and modified pharmacological profiles, making it a cornerstone of modern peptidomimetic and protein engineering research. chemimpex.comnih.govuminho.pt

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved physicochemical properties, such as enhanced stability against enzymatic degradation. uminho.pt The incorporation of ncAAs like 4-amino-L-phenylalanine is a primary strategy for creating peptidomimetics. nih.govuminho.pt Replacing natural amino acids with this analogue can lead to higher activity and increased biological stability. uminho.pt

Research has shown that the introduction of ncAAs can improve a peptide's resistance to proteases. nih.gov For example, studies on antimicrobial peptides have demonstrated that incorporating various ncAAs can enhance proteolytic stability. nih.gov While direct studies detailing the stability enhancement specifically by Fmoc-4-amino-L-phenylalanine are specific to the peptide context, the principle is well-established in the field. The modification of the phenyl ring alters the side chain's properties, which can sterically hinder the approach of proteases or alter the conformation of the peptide backbone, thus increasing its half-life in biological systems. uminho.pt In one study, a peptide containing 4-aminophenylalanine showed significantly reduced inhibitory potency compared to its nitro-analogue, demonstrating that incorporation directly influences biological activity. scispace.com

Protein engineering utilizes Fmoc-4-amino-L-phenylalanine to introduce unique functionalities into proteins, thereby enabling detailed structure-function studies and the development of proteins with enhanced or novel properties. chemimpex.comchemimpex.com The ability to site-specifically incorporate this ncAA allows researchers to probe protein interactions, stability, and function with high precision. chemimpex.comchemimpex.com

Furthermore, the successful incorporation of 4-amino-phenylalanine into proteins within bacterial systems has been proven, allowing for the production of modified proteins for detailed analysis. caltech.edu This capability is crucial for investigating the roles of specific residues in protein function. By replacing a natural amino acid with 4-amino-L-phenylalanine, scientists can assess the importance of the original residue's side chain and introduce new chemical properties at that position. chemimpex.comchemimpex.com This approach aids in understanding enzyme mechanisms, receptor binding sites, and allosteric regulation. acs.org

The incorporation of Fmoc-4-amino-L-phenylalanine is a powerful strategy for modulating the pharmacological profiles of bioactive peptides. chemimpex.com Its unique structure is valuable in the development of peptide-based drugs that target specific biological pathways or receptors with enhanced efficacy and selectivity. chemimpex.comchemimpex.com

A prominent example is the modification of angiotensin II, a peptide hormone. Researchers synthesized analogues where aromatic residues were replaced by 4-aminophenylalanine. These substitutions led to significant changes in the peptides' binding affinities for their receptors, highlighting the role of this ncAA in modulating receptor-ligand interactions. nih.gov Specifically, analogues substituted at position 8 retained high affinity, whereas those substituted at position 4 showed poor affinity. nih.gov

This amino acid has also been employed in the development of therapeutics for cancer and neurological disorders. chemimpex.comchemimpex.com By influencing factors like receptor binding, stability, and solubility, its incorporation can lead to peptide drugs with improved therapeutic potential. chemimpex.com For instance, it has been used in the design of fibroblast growth factor 21 (FGF21) analogues with the aim of enhancing their potency. google.com The ability to modify the amino group post-synthesis also allows for the creation of peptide conjugates with improved delivery and efficacy. chemimpex.com

Table 2: Examples of Peptides Modified with 4-Amino-L-phenylalanine and Their Pharmacological Impact

Original Peptide/ClassPosition of 4-APheObserved Pharmacological ChangeReference(s)
Angiotensin II Position 4Poor receptor affinity (0-15%) nih.gov
Angiotensin II Position 8High relative receptor affinity (16-118%) nih.gov
Src Tyr Kinase Inhibitor (Ac-CIYKYY) Position 5Significantly reduced inhibitory potency (IC50 = 93 μM) scispace.com
Neurotensin (NTS) Analogue Position 11Maintained ability to bind and activate NTSR1 (EC50 similar to control) nih.gov
MrgC Receptor Agonist Arginine mimicExhibited agonist activity at MrgC and MrgC11 receptors nih.gov

Investigative Research in Biomedical and Therapeutic Applications

Development of Targeted Therapeutics and Drug Delivery Systems

Fmoc-4-Amino-L-phenylalanine is instrumental in the development of targeted therapeutics and sophisticated drug delivery systems. Its incorporation into peptide chains allows for the creation of molecules with specific functions, from targeting diseased cells to enabling advanced bioimaging.

The unique structure of Fmoc-4-Amino-L-phenylalanine makes it a valuable component in the design of peptide-based drugs aimed at specific biological pathways. chemimpex.com As a derivative of L-phenylalanine, it serves as a crucial building block for creating custom peptides used in pharmacology and biochemistry. chemimpex.com The presence of the Fmoc protecting group allows for controlled, sequential addition of amino acids during solid-phase peptide synthesis, which is essential for creating peptides with a precise structure to interact with specific biological targets. chemimpex.com This targeted interaction is key to enhancing the therapeutic effectiveness of medications. The ability to modify the phenylalanine side chain allows researchers to fine-tune the binding properties of the peptide to specific receptors, potentially leading to the development of potent receptor agonists.

This compound is also utilized in bioconjugation, where peptides are attached to other molecules like antibodies or drugs. chemimpex.comchemimpex.com This process can improve the delivery and targeting of therapeutic agents to their intended sites of action within the body. chemimpex.com

In the field of oncology, Fmoc-4-Amino-L-phenylalanine is employed in the synthesis of peptide-based therapeutics for cancer. chemimpex.com Researchers can design peptides that selectively bind to receptors that are overexpressed on the surface of cancer cells. This targeted approach allows for the direct delivery of a therapeutic payload to the tumor site, potentially increasing efficacy while minimizing damage to healthy tissues.

The development of peptide-based drug delivery systems is a significant focus in modern cancer therapy. Hydrogels formed from Fmoc-protected amino acids are being explored as matrices for the controlled release of anticancer drugs. nih.gov For instance, a hydrogel made from Fmoc-diphenylalanine (Fmoc-FF) has been proposed as a promising carrier for the controlled delivery of the anticancer peptide drug Bortezomib. nih.gov Furthermore, enhancing the uptake of boron-containing phenylalanine derivatives, such as 4-borono-L-phenylalanine (BPA), is a strategy in Boron Neutron Capture Therapy (BNCT) for cancer. nih.gov

Research has also explored novel L-phenylalanine dipeptides that can inhibit the growth and metastasis of cancer cells by targeting specific cellular pathways. nih.gov

Fmoc-4-Amino-L-phenylalanine aids in the study of neurotransmitter systems. chemimpex.com Its use in synthesizing specific peptides helps scientists to understand the role these peptides play in brain function, which may lead to potential treatments for neurological disorders. chemimpex.com

Exploration of Antimicrobial Properties and Hydrogel Development

Hydrogels derived from Fmoc-protected amino acids, including Fmoc-phenylalanine, have gained significant attention for their potential antimicrobial applications. rsc.orgnih.gov These hydrogels are noted for their ease of synthesis and cost-effectiveness. rsc.orgnih.gov

Research has shown that Fmoc-phenylalanine (Fmoc-F) exhibits antibacterial activity against a variety of Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov The hydrogel form of Fmoc-F can reduce the bacterial load both in laboratory settings and in skin wound infections in animal models. rsc.orgnih.gov The antimicrobial effect is primarily due to the release of the Fmoc-F molecule from the hydrogel matrix. rsc.orgnih.gov

The co-assembly of Fmoc-phenylalanine with other Fmoc-amino acids, such as Fmoc-leucine or Fmoc-lysine, can create hydrogels with selective or broad-spectrum antimicrobial activity. researchgate.netnih.gov For example, a co-assembled hydrogel of Fmoc-phenylalanine and Fmoc-lysine displays broad-spectrum antimicrobial potency by enhancing interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death. nih.gov While effective against Gram-positive bacteria, the activity of Fmoc-F against Gram-negative bacteria is limited due to the outer membrane of these bacteria acting as a barrier. nih.gov

The antimicrobial mechanism of Fmoc-phenylalanine is concentration-dependent. rsc.orgnih.gov At lower concentrations, it can enter bacterial cells and inhibit growth by reducing the levels of glutathione, a key molecule in maintaining the cellular redox state. rsc.orgnih.gov

At higher concentrations, Fmoc-F acts as a surfactant, leading to more direct and potent bactericidal effects. rsc.orgnih.gov It triggers oxidative and osmotic stress and alters the permeability and integrity of the bacterial cell membrane, ultimately causing cell death. rsc.orgnih.gov This disruption of the bacterial membrane is a key mechanism of its antibacterial action. researchgate.netfrontiersin.org Molecular dynamics simulations have suggested that in co-assembled hydrogels, Fmoc-phenylalanine can form the core of a fibrillar structure, which facilitates the disruption of the bacterial membrane. nih.gov

Development of Antibacterial Hydrogels and Biomaterials

The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-conjugated amino acids into hydrogels represents a significant area of research for creating novel antibacterial biomaterials. rsc.org These materials are formed through a combination of non-covalent interactions, including π–π stacking of the aromatic Fmoc groups and hydrogen bonding, which drive the assembly of nanofibers into a three-dimensional hydrogel network. rsc.orgacs.org The parent compound, Fmoc-L-phenylalanine, has been shown to form hydrogels with inherent antibacterial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

The antibacterial mechanism of Fmoc-phenylalanine hydrogels is multifaceted. The molecule exhibits surfactant-like properties, and at sufficient concentrations, it can disrupt the integrity of bacterial cell membranes. rsc.orgrsc.org This leads to increased membrane permeability, triggering oxidative and osmotic stress, and ultimately causing bacterial cell death. rsc.org The activity is primarily due to the release of soluble Fmoc-phenylalanine molecules from the hydrogel matrix. researchgate.net

While extensive research has focused on Fmoc-phenylalanine and its halogenated derivatives, the incorporation of a 4-amino group in Fmoc-4-Amino-L-phenylalanine introduces a key functional modification with the potential to enhance its antibacterial properties. The primary amino group on the phenyl ring can be protonated under physiological or slightly acidic conditions, conferring a positive charge to the molecule. This positive charge could facilitate stronger electrostatic interactions with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This enhanced binding could potentially lower the concentration required for membrane disruption and improve bactericidal efficacy. Furthermore, some research indicates that Fmoc-4-Amino-L-phenylalanine interacts with tumor cell membranes, suggesting a strong capacity for membrane interaction that could be transferable to antibacterial applications. biosynth.com

The modification of the phenylalanine side chain is a critical factor in tuning the biological activity of these self-assembling biomaterials. acs.orgnih.gov For instance, studies on fluorinated derivatives have shown that the position of a single fluorine atom can significantly alter the hydrogel's mechanical properties and antibacterial performance. acs.orgnih.gov The introduction of the 4-amino group provides a distinct avenue for modulation, leveraging electrostatic interactions in addition to the hydrophobic and aromatic interactions that govern the base structure.

FeatureFmoc-L-phenylalanineFmoc-4-Fluoro-L-phenylalanineFmoc-4-Amino-L-phenylalanine
Side Chain at 4-Position HydrogenFluorineAmino Group (-NH2)
Primary Interaction Hydrophobic / π–π stackingHydrophobic / DipoleHydrophobic / Electrostatic (protonated)
Potential Antibacterial Mechanism Membrane disruption, oxidative stress rsc.orgMembrane disruption, increased ROS levels acs.orgnih.govEnhanced electrostatic binding to bacterial membrane, subsequent disruption biosynth.com
Key Advantage Well-studied baseline molecule researchgate.netIncreased stability and high antibacterial activity nih.govPotential for pH-dependent charge and targeted interaction

Applications in Biosensing and Diagnostic Tools

The unique chemical structure of Fmoc-4-Amino-L-phenylalanine makes it a valuable building block for the development of sophisticated tools for biological sensing and medical diagnostics. Its utility stems from the presence of the reactive primary amino group on the phenyl ring, which serves as a versatile handle for chemical modification. chemimpex.com

Development of Fluorescent Probes and Imaging Agents

Unnatural amino acids are increasingly used to create fluorescent probes for imaging and tracking biological processes. gla.ac.ukpeptide.com Fmoc-4-Amino-L-phenylalanine is particularly well-suited for this application because the aromatic amino group provides a specific site for the covalent attachment of a fluorophore without interfering with the carboxyl and α-amino groups needed for peptide synthesis. biosynth.comchemimpex.com

The synthesis of a fluorescent probe from this compound typically involves reacting the 4-amino group with an amine-reactive fluorescent dye, such as one containing an N-hydroxysuccinimide (NHS) ester or isothiocyanate group. nih.gov This reaction forms a stable amide or thiourea bond, respectively, permanently linking the fluorescent molecule to the amino acid. The resulting fluorescently-labeled amino acid can then be incorporated into peptides or used directly as a probe. Research has indicated that such functionalized probes derived from Fmoc-4-Amino-L-phenylalanine can be used for the detection of epithelial and tumor cells. biosynth.com The ability to introduce iodine at the 4-position of the phenyl ring for radiolabeling and imaging studies further underscores the utility of modifying this position for diagnostic applications. chemimpex.com

Fluorophore ClassAmine-Reactive GroupPotential Application of Conjugate
Fluoresceins Fluorescein isothiocyanate (FITC)Cellular imaging, flow cytometry
Rhodamines Tetramethylrhodamine isothiocyanate (TRITC)Fluorescence microscopy
Cyanines Cy5 NHS EsterIn vivo imaging, FRET assays
Alexa Fluor Dyes Alexa Fluor 488 NHS EsterHigh-resolution microscopy, immunofluorescence

Utilization as Biomarkers for Disease Detection

While L-phenylalanine levels in blood are a known biomarker for metabolic disorders like phenylketonuria (PKU), the application of Fmoc-4-Amino-L-phenylalanine in diagnostics takes a different approach. researchgate.netinsciences.org Instead of being the biomarker itself, it is used to construct highly specific peptide-based tools for detecting disease biomarkers, such as aberrant enzyme activity. mdpi.com

Peptides containing unnatural amino acids can be designed as specific substrates for disease-associated enzymes, particularly proteases. nih.gov The inclusion of 4-Amino-L-phenylalanine can create a novel cleavage site or modify the peptide's conformation to be recognized only by a specific target enzyme. nih.gov In a diagnostic assay, such a peptide could be engineered with a fluorophore and a quencher. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by the biomarker enzyme, the fluorophore and quencher are separated, generating a measurable fluorescent signal. This "turn-on" detection mechanism provides high sensitivity. The unique structure of the unnatural amino acid enhances the specificity of the assay, as the peptide is less likely to be recognized and cleaved by other non-target enzymes in a complex biological sample like blood or urine. This approach has been conceptually applied for diagnosing tumors through the detection of specific analytes in urine samples. biosynth.com

ComponentDescriptionRole in Assay
Peptide Substrate A short peptide containing 4-Amino-L-phenylalanine, a fluorophore (F), and a quencher (Q).Specifically recognized and cleaved by the target enzyme.
Target Enzyme A protease whose presence or elevated activity is a biomarker for a specific disease (e.g., cancer).The analyte to be detected.
Detection Principle In the absence of the enzyme, the peptide is intact and fluorescence is quenched. In its presence, the peptide is cleaved, separating F from Q.The resulting increase in fluorescence is proportional to the enzyme's activity.
Sample Type Biological fluids such as blood, plasma, or urine.The medium containing the potential biomarker.

Self Assembly and Supramolecular Chemistry of Fmoc 4 Amino L Phenylalanine Derivatives

Hydrogelation Phenomena and Nanostructure Formation

The introduction of an amino group at the para-position of the phenyl ring in Fmoc-L-phenylalanine creates Fmoc-4-Amino-L-phenylalanine, a molecule with distinct electronic properties that influence its self-assembly and hydrogelation capabilities. Like other Fmoc-amino acid derivatives, it can form hydrogels, which are three-dimensional networks of self-assembled nanostructures that entrap large amounts of water. mdpi.comnih.gov The process is typically initiated by a change in environmental conditions, such as a shift in pH or solvent composition, which triggers the molecules to aggregate. rsc.orgnih.gov

Driving Forces for Self-Assembly (e.g., π-π stacking, hydrogen bonding)

The self-assembly of Fmoc-4-Amino-L-phenylalanine into supramolecular structures is a thermodynamically driven process governed by a combination of non-covalent interactions. researchgate.netbeilstein-journals.org

π-π Stacking: A primary driving force is the π-π stacking interaction between the aromatic fluorenyl groups of the Fmoc moiety. rsc.orgresearchgate.net The large, planar structure of the fluorenyl rings promotes strong aromatic interactions, leading to the ordered stacking of molecules, which is a crucial step in the formation of the extended fibrillar structures. researchgate.netnih.gov The phenyl ring of the phenylalanine residue also contributes to these stacking interactions. nih.gov

Hydrogen Bonding: Hydrogen bonds play a critical role in directing the one-dimensional growth of the assemblies. mdpi.comacs.org These interactions occur between the amide and carboxylic acid groups of the amino acid backbone, leading to the formation of β-sheet-like arrangements, a common structural motif in peptide-based hydrogels. rsc.orgnih.gov The presence of the additional amino group on the phenyl ring in Fmoc-4-Amino-L-phenylalanine introduces further possibilities for hydrogen bonding, potentially influencing the stability and morphology of the resulting nanostructures.

Hydrophobic Interactions: The inherent hydrophobicity of both the Fmoc group and the phenylalanine side chain contributes to the self-assembly process in aqueous environments. beilstein-journals.orgsci-hub.se These components tend to minimize their contact with water, which drives their aggregation and is a key factor in the initial stages of nanostructure formation.

Electrostatic Interactions: The 4-amino group and the C-terminal carboxylic acid are ionizable. The charge state of these groups is dependent on the pH of the solution, introducing electrostatic repulsion or attraction that can either promote or inhibit self-assembly. rsc.org Fine-tuning the pH can therefore be used to control the gelation process. rsc.org

Formation of Fibrous Nanostructures and Hydrogel Networks

The synergistic effect of these non-covalent forces leads to the hierarchical self-assembly of Fmoc-4-Amino-L-phenylalanine. Individual molecules first aggregate into primary nanostructures, which are typically long, thin nanofibers. nih.govnih.gov These fibrils are often described as having a β-sheet-like internal structure. rsc.org

As the concentration of these nanofibers increases, they begin to entangle and interact, forming a complex three-dimensional network. researchgate.netrsc.org This network is the foundation of the hydrogel, responsible for immobilizing water molecules within its pores and giving the material its characteristic gel-like properties. mdpi.com Microscopic analysis of similar Fmoc-amino acid hydrogels reveals these entangled fibrillar networks as the defining morphological feature. researchgate.net

Impact of Molecular Structure and Environmental Conditions on Gelation

The gelation of Fmoc-4-Amino-L-phenylalanine is highly sensitive to both its intrinsic molecular structure and the external environment.

Molecular Structure: The presence of the amino group (-NH2) at the para-position of the phenyl ring is a key structural feature. As an electron-donating group, it alters the electronic properties of the phenyl ring, which can modulate the π-π stacking interactions compared to unsubstituted Fmoc-L-phenylalanine or derivatives with electron-withdrawing groups (e.g., -NO2, -CN). acs.org This modification can affect the rate of gelation and the mechanical properties of the resulting hydrogel.

Environmental Conditions:

pH: The pH of the aqueous solution is a critical parameter. rsc.orgnih.gov The protonation state of the C-terminal carboxyl group (pKa ~3-4) and the 4-amino group on the phenyl ring (pKa ~4-5) will change with pH. At very low pH, both groups will be protonated (-COOH and -NH3+), while at neutral pH, the molecule will likely exist as a zwitterion (-COO- and -NH3+). At high pH, it will be anionic (-COO- and -NH2). These changes in charge dramatically affect the electrostatic interactions and hydrogen bonding capacity, thereby influencing solubility and the propensity to form a gel. rsc.orgresearchgate.net Gelation is often triggered by a pH switch, for instance, by lowering the pH of a basic solution of the gelator, which reduces electrostatic repulsion and allows self-assembly to proceed. nih.gov

Solvent: The choice of solvent or co-solvent can significantly impact self-assembly. A common method to induce gelation is the "solvent-switch," where a concentrated solution of the gelator in a good organic solvent (like DMSO) is diluted with a poor solvent (water), triggering precipitation and assembly. nih.govnih.gov

Temperature: Temperature can affect the kinetics of self-assembly and the stability of the final hydrogel. nih.gov For some systems, a heating and cooling cycle can be used to induce gelation.

Ionic Strength: The presence of salts can influence electrostatic interactions, potentially shielding charges and promoting aggregation. nih.govwiley.com

Functionalization Strategies for Modulating Self-Assembly

The self-assembling properties of Fmoc-4-Amino-L-phenylalanine can be precisely tuned through chemical modifications at either the N-terminus or the side chain. These strategies allow for the rational design of materials with tailored properties.

N-Terminal Modifications and their Influence on Supramolecular Architecture

The N-terminal Fmoc group is fundamental to the self-assembly of this class of molecules. nih.gov Its bulky, aromatic, and hydrophobic nature is the primary driver for the π-π stacking interactions that initiate the assembly process. researchgate.netnih.gov

Replacing the Fmoc group with other aromatic moieties, such as Naphthalene (Nap) or Pyrene (Py), has been shown to be a viable strategy for creating new gelators. nih.gov Studies on other phenylalanine derivatives have demonstrated that these alternative N-terminal groups can also promote efficient self-assembly, sometimes leading to hydrogels with different properties or stabilities. nih.gov For example, replacing Fmoc with a Nap group has been successful in creating stable hydrogels from other phenylalanine derivatives, suggesting this could be a general strategy. nih.gov Conversely, replacing the Fmoc group with a less hydrophobic or non-aromatic group, like tert-Butoxycarbonyl (Boc), typically hinders or prevents hydrogel formation, underscoring the critical role of the aromatic N-terminal cap in driving gelation. sci-hub.se

Side Chain Modifications and their Effect on Assembly Properties

Modifications to the side chain of Fmoc-L-phenylalanine have a profound impact on the resulting assembly properties. The introduction of the 4-amino group is one such modification. The properties of this derivative can be understood by comparing it with other para-substituted analogues.

The electronic nature of the substituent at the para-position influences the electrostatic potential of the phenyl ring, which in turn affects the geometry and strength of the π-π stacking interactions between adjacent molecules in the assembly.

Electron-Donating Groups (EDG): The amino group (-NH2) is an electron-donating group. This increases the electron density of the phenyl ring.

Electron-Withdrawing Groups (EWG): Groups like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) are electron-withdrawing. They decrease the electron density of the phenyl ring. acs.org

Studies on a range of Fmoc-Phe derivatives have shown that these electronic effects, combined with steric factors, can be used to tune gelation rates and the mechanical strength of the resulting hydrogels. researchgate.netrsc.orgrsc.org For instance, derivatives with strong electron-withdrawing groups often exhibit faster gelation kinetics. acs.org The amino group in Fmoc-4-Amino-L-phenylalanine, being an EDG and a hydrogen-bond donor/acceptor, provides a unique handle to modulate intermolecular interactions compared to other derivatives.

Para-Substituent (X) on Fmoc-L-Phe-XElectronic EffectExpected Influence on Self-AssemblyPotential Impact on Hydrogel Properties
-H (Unsubstituted)NeutralBaseline self-assembly driven primarily by Fmoc group interactions and backbone H-bonding. researchgate.netForms hydrogels under specific conditions (e.g., pH switch), may be mechanically weaker than some derivatives. mdpi.comnih.gov
-NH₂ (Amino)Strongly Electron-DonatingIncreases electron density of the phenyl ring, altering π-π stacking. Adds H-bond donor/acceptor sites. pH-sensitive protonation adds electrostatic control.Gelation will be highly pH-dependent. May form more complex or stable hydrogen-bonded networks.
-NO₂ (Nitro)Strongly Electron-WithdrawingReduces electron density, facilitating stabilizing dipolar interactions between phenyl rings. acs.org Often leads to faster gelation. nih.govCan form hydrogels that may transition to more stable crystalline states over time. nih.gov
-F (Fluoro)Weakly Electron-WithdrawingEnhances gelation capacity compared to unsubstituted Fmoc-Phe. researchgate.netrsc.org Can participate in halogen bonding.Generally forms stronger, more stable hydrogels. rsc.org
-CN (Cyano)Strongly Electron-WithdrawingIntroduces a strong dipole, influencing intermolecular interactions and potentially leading to different packing arrangements. Modulates supramolecular interactions, affecting gel stiffness and stability.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
Fmoc-4-Amino-L-phenylalanine(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-aminophenyl)propanoic acid
Fmoc-L-phenylalanine / Fmoc-Phe(2S)-3-phenyl-2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Fmoc-FFN-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine
Fmoc-4-Nitro-L-phenylalanineN-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
Fmoc-4-Cyano-L-phenylalanineN-(9-Fluorenylmethoxycarbonyl)-4-cyano-L-phenylalanine
NapNaphthalene
PyPyrene
Boctert-Butoxycarbonyl
DMSODimethyl sulfoxide

Applications of Self-Assembled Systems in Biomedical Science.nih.gov,beilstein-journals.org

The self-assembly of N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, including derivatives of phenylalanine, into ordered nanostructures like nanofibers and hydrogels, presents significant opportunities in the biomedical field. nih.gov, beilstein-journals.org, nih.gov These materials are of great interest due to their inherent biocompatibility, biodegradability, and the ease with which their building blocks can be designed and synthesized. beilstein-journals.org, d-nb.info The resulting supramolecular structures, such as hydrogels, can encapsulate large amounts of water and mimic the native extracellular matrix (ECM), making them prime candidates for applications in drug delivery and tissue engineering. google.com, mdpi.com, semanticscholar.org The ability of these molecules to respond to environmental stimuli offers exciting prospects for creating smart biomaterials. beilstein-journals.org

Controlled Release Drug Delivery Systems.nih.gov,researchgate.net,semanticscholar.org,aip.org

Hydrogels formed from the self-assembly of Fmoc-amino acid derivatives serve as effective depots for the controlled and sustained release of therapeutic agents. nih.gov, nih.gov The fibrous network of the hydrogel physically entraps drug molecules, which are then released over time through diffusion or in response to the degradation of the hydrogel matrix. researchgate.net The release kinetics can be influenced by the properties of the hydrogel network and the size of the encapsulated molecule. acs.org

Research has demonstrated that hydrogels made from Fmoc-phenylalanine and its derivatives can successfully encapsulate and release a variety of therapeutic molecules. For instance, studies have shown the loading of anti-inflammatory drugs and antibiotics into these hydrogels. nih.gov, nih.gov A formulation of an Fmoc-phenylalanine (Fmoc-F) hydrogel with the antibiotic aztreonam (B1666516) (AZT) demonstrated continuous release of both components, expanding the antibacterial spectrum of the hydrogel. nih.gov, d-nb.info Similarly, salicylic (B10762653) acid has been loaded into an Fmoc-L-phenylalanine hydrogel, with its release behavior being sensitive to changes in pH and temperature. nih.gov, d-nb.info

The versatility of these systems is further highlighted by their ability to deliver anticancer drugs. One study explored the co-assembly of Fmoc-phenylalanine hydrogels with camptothecin, showing controlled release and significant inhibitory activity against cancer cells. nih.gov, d-nb.info Another investigation focused on the release of indomethacin (B1671933) (IDM) from an Fmoc-diphenylalanine (Fmoc-FF) hydrogel, which exhibited a two-stage release profile. researchgate.net The release of larger biomolecules, such as proteins, has also been achieved. Supramolecular hydrogels composed of a perfluorinated Fmoc-phenylalanine derivative demonstrated the sustained and functional release of several model proteins over 72 hours. nih.gov

Table 1: Examples of Drug Delivery using Fmoc-Phenylalanine Derivative Hydrogels
Fmoc-DerivativeEncapsulated DrugKey FindingsCitation
Fmoc-L-phenylalanine (Fmoc-F)Aztreonam (AZT)Hydrogel provided continuous release of AZT and Fmoc-F; demonstrated synergistic antibacterial effects. nih.govd-nb.infonih.gov
Fmoc-L-phenylalanineSalicylic AcidDrug release was modulated by changes in temperature and pH. nih.govd-nb.info
Fmoc-diphenylalanine (Fmoc-FF)Indomethacin (IDM)Showed a biphasic release profile: an initial erosion-dominated stage followed by a diffusion-controlled stage. Complete release occurred over 5 hours. researchgate.net
Fmoc-F5-Phe-DAPRibonuclease A, Trypsin Inhibitor, Bovine Serum Albumin (BSA), Human Immunoglobulin G (IgG)Demonstrated sustained release of functional proteins over a 72-hour period. Release profiles were influenced by formulation pH and protein properties. nih.gov
Fmoc-FCamptothecinHybrid co-assembly controlled the release of the active form of the drug and showed significant cancer cell inhibition. nih.govd-nb.info

Scaffolds for Tissue Engineering.nih.gov,researchgate.net,semanticscholar.org,aip.org

In tissue engineering, the goal is to repair or replace damaged tissues by providing a scaffold that supports cell attachment, growth, and differentiation. semanticscholar.org Hydrogels formed from self-assembling Fmoc-amino acid derivatives are excellent candidates for this purpose because their nanofibrous structure closely resembles the natural ECM. google.com, semanticscholar.org, aip.org These materials can be engineered to be biocompatible and biodegradable, and their mechanical properties can be tuned to match those of the target tissue. rsc.org, semanticscholar.org

Fmoc-protected peptides have been extensively researched for creating scaffolds capable of culturing various cell types. aip.org For example, hydrogels made from Fmoc-diphenylalanine have been shown to support the growth of cultured cells. aip.org To enhance biological functionality, these scaffolds can be modified with cell-adhesive ligands, such as the arginine-glycine-aspartic acid (RGD) sequence, which promotes cell adhesion and proliferation. nih.gov, researchgate.net

One study synthesized a hydrogel from a peptide containing 4-fluoro-phenylalanine and the RGD sequence (Fmoc-fFfFGRGD). nih.gov, researchgate.net This hydrogel was found to efficiently promote the adhesion and proliferation of NIH 3T3 fibroblast cells, indicating its potential as a bioactive scaffold. nih.gov, researchgate.net In another approach, a doubly Fmoc-protected aspartic acid derivative was used to create a hydrogel designed for bone tissue engineering. mdpi.com This scaffold was shown to support the viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells, particularly when the hydrogel was formed in solutions containing calcium and phosphate (B84403) ions to mimic bone mineralization. mdpi.com These findings underscore the potential of Fmoc-amino acid-based hydrogels as advanced, tunable scaffolds for a wide range of tissue engineering applications. nih.gov, aip.org

Table 2: Research Findings on Fmoc-Phenylalanine Derivative Scaffolds for Tissue Engineering
Fmoc-Derivative/SystemCell TypeKey FindingsCitation
Fmoc-fFfFGRGD (contains 4-fluoro-phenylalanine)NIH 3T3 FibroblastsThe hydrogel effectively promoted cell adhesion and proliferation, demonstrating its utility as a bioactive scaffold. nih.govresearchgate.net
Fmoc-Asp-OFm (doubly protected aspartic acid)Pre-osteoblastic cellsSupported cell viability and proliferation. Promoted osteogenic differentiation, especially when enriched with calcium and phosphate ions. mdpi.com
Fmoc-diphenylalanine (Fmoc-FF)General cell cultureReadily forms hydrogels that support the growth of cultured cells. aip.org
Fmoc-DIKVAVMesenchymal precursor cellsScaffold provided a beneficial microenvironment for cell infiltration and axonal regrowth in a spinal cord injury model. semanticscholar.org

Advanced Research Directions and Future Perspectives

Novel Functionalizations and Chemical Modifications

The core structure of phenylalanine, with its aromatic side chain, provides a versatile scaffold for a variety of chemical transformations. For derivatives like Fmoc-4-Amino-L-phenylalanine, the focus is on developing methods that are highly selective and compatible with the complex architecture of peptides.

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves modifying complex molecules, such as peptides, in the final stages of their preparation. acs.org This approach offers a direct route to creating diverse molecular analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each new derivative. nih.gov For peptides containing phenylalanine residues, LSF via C–H bond functionalization is particularly attractive. acs.orgnih.gov

Recent methodologies have enabled the modification of phenylalanine residues within peptides with high chemo- and site-selectivity. rsc.org For instance, palladium-catalyzed reactions have been developed for the ortho-olefination of Tyrosine (Tyr) residues, a strategy that could be adapted for other aromatic amino acids. rsc.org Another approach involves the late-stage installation of pyridinium (B92312) groups on peptide backbones, which can then be used as handles for further diversification through cross-coupling reactions with a wide array of aryl halides. nih.gov This method significantly expands the accessible chemical space for aryl alanine-containing peptides beyond what is available from commercially produced Fmoc-amino acid building blocks. nih.gov The development of such robust LSF protocols is critical for creating peptide libraries for drug discovery and for the precise engineering of proteins. rsc.orgwiley.com

4-Borono-L-phenylalanine (L-BPA) is a clinically significant compound used in Boron Neutron Capture Therapy (BNCT) for cancer. google.comevitachem.comresearchgate.net While structurally distinct from Fmoc-4-Amino-L-phenylalanine, the synthetic strategies for L-BPA offer insights into potential modifications of the phenylalanine ring. The synthesis of enantiomerically pure L-BPA often relies on palladium-catalyzed cross-coupling reactions. oup.com

One established method involves the cross-coupling of a protected 4-iodo-L-phenylalanine derivative with a boron source like pinacolborane. oup.com This highlights the utility of halogenated phenylalanine precursors, such as Fmoc-4-iodo-L-phenylalanine, as versatile intermediates for introducing new functionalities at the para-position of the phenyl ring. oup.comsigmaaldrich.com The development of these synthetic methods is crucial for producing L-BPA and its derivatives for both clinical applications and further research into its biodistribution and pharmacokinetics. researchgate.netiaea.org The chemistry developed for L-BPA could potentially be adapted to introduce boronic acid moieties or other functional groups onto the scaffold of 4-Amino-L-phenylalanine, creating bifunctional molecules with unique properties for diagnostics or therapy.

Key Synthetic Approaches to 4-Borono-L-phenylalanine (L-BPA)
ApproachStarting Material ExampleKey Reaction TypeSignificance
C-B Bond Formation4-Iodo-L-phenylalanine derivativePalladium-catalyzed cross-couplingDirect introduction of the boronic acid group onto the phenylalanine core. google.comoup.com
Fragment CouplingL-serine-derived partner and a boron-containing benzyl (B1604629) fragmentPalladium-catalyzed couplingEnantiospecific synthesis building the amino acid from smaller chiral pieces. thieme-connect.com
From L-TyrosineCbz-Tyr(Nf)-OBzlCross-coupling with pinacolboraneUtilizes a more readily available starting amino acid. oup.com

The direct functionalization of carbon-hydrogen (C–H) bonds is a transformative methodology in organic synthesis, enabling the modification of amino acids and peptides in a more atom- and step-economical manner. rsc.orgresearchgate.netmdpi.com This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions, allowing for the direct conversion of unreactive C-H bonds into new C-C, C-N, or C-O bonds. researchgate.netacs.org

For phenylalanine derivatives, transition-metal catalysis, particularly with palladium, has been instrumental. researchgate.netrsc.org By using directing groups, which temporarily coordinate to the metal catalyst and position it near a specific C-H bond, chemists can achieve high levels of site-selectivity. rsc.orgscispace.com This has been successfully applied to achieve ortho-selective halogenation, olefination, and acylation of the phenyl ring in phenylalanine residues within peptides. rsc.orgresearchgate.net These methods are distinguished by their tolerance of sensitive functional groups found in peptides and their ability to proceed without racemization of the chiral amino acid center. rsc.orgacs.org The continued development of C-H functionalization techniques promises to provide powerful tools for synthesizing non-natural amino acids and for the late-stage diversification of complex peptides. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable in modern chemical and materials science, providing deep molecular-level insights that guide experimental design. For Fmoc-4-Amino-L-phenylalanine and related peptide systems, these tools are crucial for predicting complex behaviors and for the rational design of new functional molecules.

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as fibers and hydrogels. mdpi.comresearchgate.net Understanding and predicting this behavior is key to designing new biomaterials. Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating the molecular driving forces behind self-assembly. nih.govnih.gov

These simulations can model the spontaneous aggregation of Fmoc-amino acid molecules in solution, revealing the critical non-covalent interactions—such as π-π stacking of the fluorenyl groups, hydrogen bonding between peptide backbones, and hydrophobic interactions—that stabilize the resulting nanostructures. researchgate.netnih.gov Coarse-grained (CG) modeling, using force fields like MARTINI, allows for simulations on longer timescales and larger systems, enabling the observation of large-scale phenomena like fiber formation. nih.govrsc.orgrsc.org By combining computational predictions with experimental data from techniques like transmission electron microscopy (TEM) and spectroscopy, researchers can build accurate models of the self-assembled structures. nih.govacs.org More advanced approaches even use machine learning algorithms, trained on large datasets of peptide sequences and their observed properties, to predict the gelation behavior of new, untested peptide structures. pnas.org

Computational Methods for Studying Peptide Self-Assembly
MethodDescriptionKey Insights Provided
All-Atom Molecular Dynamics (MD)Simulates the movement of every atom in the system based on classical mechanics.Detailed analysis of specific intermolecular interactions (H-bonds, π-stacking) and conformational stability. nih.govresearchgate.net
Coarse-Grained (CG) MDGroups of atoms are represented as single "beads" to simplify the system, allowing for longer simulation times.Observation of large-scale assembly processes like fibril and micelle formation from a dispersed state. nih.govrsc.org
Machine Learning (QSAR/QSPR)Uses statistical models and algorithms to find relationships between chemical structures and their properties (e.g., gelation).Prediction of self-assembly propensity for new peptide sequences without the need for simulation. pnas.org

The development of new drugs is a costly and time-intensive process. nih.gov Computational modeling is revolutionizing peptide-based drug discovery by enabling the rational design of molecules with desired therapeutic properties in silico, significantly accelerating the development pipeline. frontiersin.orgmdpi.com This approach allows scientists to design and screen virtual libraries of peptides for high binding affinity to specific biological targets before committing to expensive and laborious chemical synthesis. frontiersin.orgunits.it

Computational tools like Rosetta and molecular dynamics simulations are used to predict the three-dimensional structure of peptide-protein complexes and to calculate their binding free energies. nih.govmdpi.com This allows for the optimization of peptide sequences to enhance stability, binding specificity, and other pharmacokinetic properties. mdpi.com For instance, modifications such as cyclization or the incorporation of non-natural amino acids like functionalized phenylalanine derivatives can be modeled to predict their impact on the peptide's structure and resistance to enzymatic degradation. nih.govmdpi.com By shifting the initial stages of discovery from the lab bench to the computer, rational design has the potential to reduce failure rates in later clinical trials and accelerate the creation of next-generation peptide therapeutics. nih.govfrontiersin.org

Translational Research and Clinical Potential

The unique structural and functional properties of Fmoc-4-Amino-L-phenylalanine have positioned it as a valuable building block in translational research, with significant potential for clinical applications. Its incorporation into peptides and other molecular constructs is being actively explored in the development of novel therapeutics and advanced diagnostic tools. Key areas of investigation include targeted cancer therapy, advanced drug delivery systems, and innovative bioimaging techniques.

Targeted Cancer Therapy

The primary amino group on the phenyl ring of 4-Amino-L-phenylalanine serves as a versatile handle for the conjugation of various functionalities, making it a key component in the design of targeted cancer therapies. Researchers have leveraged this feature to synthesize peptide-based therapeutics with enhanced efficacy and specificity for cancer cells.

One promising approach involves the use of Fmoc-4-Amino-L-phenylalanine in the synthesis of peptides that can selectively interact with and induce apoptosis (programmed cell death) in tumor cells. biosynth.com These peptides, once integrated into the cell membrane, are thought to disrupt cellular processes, potentially by inhibiting protein synthesis, leading to cell death. biosynth.com This targeted mechanism offers a potential advantage over conventional chemotherapy by minimizing damage to healthy tissues. The development of such peptide-based inhibitors that can selectively target cancer cells is an active area of cancer research. chemimpex.com

Furthermore, the modification of phenylalanine derivatives, including the incorporation of Fmoc-4-Amino-L-phenylalanine, is being investigated for its potential to create compounds that inhibit tumor growth. chemimpex.com These research efforts aim to develop novel anticancer agents with improved therapeutic profiles. chemimpex.com

Advanced Drug Delivery Systems

The ability of Fmoc-4-Amino-L-phenylalanine to participate in self-assembly and bioconjugation makes it a valuable component in the creation of advanced drug delivery systems. chemimpex.com

Self-Assembling Hydrogels: Fmoc-protected amino acids, including derivatives of phenylalanine, are known to self-assemble into hydrogels under specific conditions. google.comacs.org These biocompatible and biodegradable hydrogels can serve as scaffolds for tissue engineering and as matrices for the controlled release of therapeutic agents. mdpi.com For instance, hydrogels composed of Fmoc-conjugated amino acids have demonstrated potential in the sustained release of drugs. The mechanical properties and release kinetics of these hydrogels can often be tuned by modifying the peptide sequence or cross-linking the hydrogel network. researchgate.net Research has shown that hydrogels based on Fmoc-phenylalanine can exhibit antibacterial properties, suggesting their potential use in wound healing applications to both deliver therapeutics and prevent infections. rsc.orgresearchgate.net

Bioconjugation for Targeted Delivery: The reactive amino group of 4-Amino-L-phenylalanine allows for its conjugation to other molecules, such as targeting ligands or therapeutic agents. chemimpex.com This bioconjugation strategy is employed to enhance the delivery and efficacy of drugs by directing them to specific cells or tissues. chemimpex.comchemimpex.com For example, peptides containing this amino acid can be attached to nanocarriers to improve their uptake by specific cell types, such as macrophages, which are relevant in diseases like HIV. nih.gov This targeted approach aims to increase the therapeutic concentration at the site of action while reducing systemic side effects. nih.gov

Bioimaging and Diagnostics

The unique chemical properties of Fmoc-4-Amino-L-phenylalanine also lend themselves to the development of novel probes for bioimaging and diagnostic applications.

Fluorescent Probes: The amino group of 4-Amino-L-phenylalanine can be readily modified with fluorophores to create fluorescently labeled amino acids. When incorporated into peptides, these fluorescent analogues can be used as probes to detect and image specific biological targets, such as epithelial cells and tumor cells. biosynth.com Research has demonstrated the synthesis of fluorescent unnatural amino acids for cellular imaging, with some L-phenylalanine-based derivatives being used for imaging in live HeLa cells. researchgate.net These probes can be designed to "turn on" or enhance their fluorescence upon binding to a specific target, enabling the visualization of cellular processes and the identification of diseased cells. rsc.org This approach holds promise for the early diagnosis of cancer and for monitoring therapeutic responses. biosynth.comrsc.org

Research Findings on the Translational Potential of Fmoc-4-Amino-L-phenylalanine

Application AreaResearch FocusKey FindingsCitation(s)
Cancer Therapy Development of peptide-based therapeuticsPeptides incorporating this amino acid have shown anti-tumor properties, including the ability to induce apoptosis in cancer cells. biosynth.com
Synthesis of tumor growth inhibitorsModifications of phenylalanine derivatives are being explored to create compounds that inhibit tumor proliferation. chemimpex.com
Drug Delivery Self-assembling hydrogels for controlled releaseFmoc-amino acid derivatives form hydrogels that can serve as depots for the sustained release of therapeutic agents. researchgate.net
Bioconjugation for targeted deliveryThe amino group allows for conjugation to targeting moieties, enhancing drug delivery to specific cells. chemimpex.comchemimpex.comnih.gov
Antibacterial hydrogelsHydrogels based on Fmoc-phenylalanine have demonstrated antibacterial activity against Gram-positive bacteria, including MRSA. rsc.orgresearchgate.net
Bioimaging Development of fluorescent probesCan be functionalized with fluorophores to create probes for the detection and imaging of epithelial and tumor cells. biosynth.comresearchgate.net
Cancer cell-targeted nanoprobesCo-assembly with targeted peptides can form fluorescent nanoprobes for the selective imaging of cancer cells. rsc.org

Q & A

Basic: What are the critical steps in synthesizing Fmoc-4-Amino-L-phenylalanine, and how is the Fmoc protection maintained during solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The synthesis typically involves coupling Fmoc-4-Amino-L-phenylalanine to a growing peptide chain using activating reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The Fmoc group protects the α-amino group during elongation, preventing undesired side reactions. After each coupling step, the Fmoc group is removed using 20% piperidine in DMF to expose the amino group for subsequent reactions .

Basic: What analytical techniques are essential for verifying the identity and purity of Fmoc-4-Amino-L-phenylalanine?

Methodological Answer:
High-performance liquid chromatography (HPLC) is used to assess purity (≥95% by peak area), while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For example, 1H^1H-NMR can detect aromatic proton signals (δ 7.5–7.8 ppm) and Fmoc-related resonances. Mass spectrometry (MS) validates molecular weight (e.g., C24_{24}H20_{20}ClNO4_4 has a molecular weight of 421.87 g/mol) .

Advanced: How can researchers optimize coupling efficiency when incorporating Fmoc-4-Amino-L-phenylalanine into sterically hindered peptide sequences?

Methodological Answer:
Steric hindrance can reduce coupling efficiency. Strategies include:

  • Using double coupling protocols with excess amino acid (2–4 equivalents).
  • Employing stronger activators like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
  • Extending reaction times (e.g., 2–4 hours) and monitoring completion via Kaiser or chloranil tests .

Advanced: How do electron-withdrawing substituents (e.g., 4-nitro, 4-chloro) on phenylalanine derivatives influence peptide stability and secondary structure?

Methodological Answer:
Electron-withdrawing groups (EWGs) like 4-nitro (Fmoc-Phe(4-NO2_2)-OH) increase the rigidity of aromatic side chains, potentially stabilizing β-sheet structures in peptides. In contrast, electron-donating groups (EDGs) may favor α-helical conformations. Comparative circular dichroism (CD) and X-ray crystallography studies are recommended to analyze structural impacts .

Advanced: How should researchers resolve discrepancies between HPLC purity data and NMR integration results for Fmoc-protected amino acids?

Methodological Answer:
Discrepancies may arise from residual solvents or non-UV-active impurities. Solutions include:

  • Cross-validating with mass spectrometry to detect low-abundance contaminants.
  • Using quantitative 13C^{13}C-NMR or ion chromatography for ionic impurities.
  • Re-crystallizing the compound to remove non-polar byproducts .

Basic: What are the recommended storage conditions for Fmoc-4-Amino-L-phenylalanine to prevent degradation?

Methodological Answer:
Store at 4°C in a desiccator under inert gas (e.g., argon) to minimize hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture, which can lead to side-chain oxidation or deprotection .

Advanced: What strategies mitigate racemization during the synthesis of Fmoc-4-Amino-L-phenylalanine-containing peptides?

Methodological Answer:
Racemization is minimized by:

  • Using low-basicity coupling reagents (e.g., Oxyma Pure instead of HOBt).
  • Maintaining reaction temperatures below 0°C during activation.
  • Avoiding prolonged exposure to basic conditions during Fmoc deprotection .

Basic: How is the Fmoc group selectively removed without affecting other functional groups in complex peptide architectures?

Methodological Answer:
The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF), which do not disturb acid-labile protecting groups (e.g., tert-butyl) or side-chain modifications. For sensitive sequences, shorter deprotection times (2 × 5 minutes) are advised .

Advanced: What computational tools predict the impact of 4-amino substitution on the electronic properties of phenylalanine in peptide design?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and steric effects. Molecular dynamics (MD) simulations assess conformational flexibility in aqueous and non-polar environments. Tools like Gaussian or GROMACS are commonly used .

Advanced: How can researchers scale up Fmoc-4-Amino-L-phenylalanine synthesis while maintaining enantiomeric purity?

Methodological Answer:
Scale-up requires:

  • Optimizing stoichiometry and reaction kinetics using flow chemistry for uniform mixing.
  • Implementing inline HPLC monitoring to detect racemization.
  • Purifying via preparative HPLC or recrystallization from ethanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.